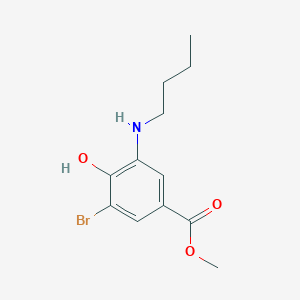
Methyl 3-bromo-5-(butylamino)-4-hydroxybenzoate
Cat. No. B8369179
Key on ui cas rn:
597562-33-9
M. Wt: 302.16 g/mol
InChI Key: VWCCCSIXNIZWKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07727997B2
Procedure details


To a −78° C. solution of the Methyl 3-bromo-5-(butylamino)-4-methoxybenzoate (520 mg) in methylene chloride (10 mL) was added BBr3 (8 ml of 1.0 M solution in methylene chloride) dropwise and the reaction mixture was stirred for 18 h. The mixture was concentrated under reduced pressure, and the residue was dissolved in methylene chloride and saturated sodium bicarbonate was added. The mixture was cooled to 0° C. and methanol was added dropwise. After stirring for 30 min, the mixture was stirred at room temperature for 1 h. The solvent was removed, and the residue dissolved in methylene chloride, washed with water, saturated sodium bicarbonate (15 mL), and brine, dried (magnesium sulfate), filtered, and concentrated under reduced pressure. Purification by flash column chromatography (silica, 1:20, ethyl acetate/hexanes) provided 440 mg of the title compound: 1H NMR (300 MHz, CDCl3) δ 7.52, 7.19, 3.88, 3.18, 1.65, 1.46, 0.97.
Name
Methyl 3-bromo-5-(butylamino)-4-methoxybenzoate
Quantity
520 mg
Type
reactant
Reaction Step One



Name
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([NH:14][CH2:15][CH2:16][CH2:17][CH3:18])[C:11]=1[O:12]C)[C:5]([O:7][CH3:8])=[O:6].B(Br)(Br)Br>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([NH:14][CH2:15][CH2:16][CH2:17][CH3:18])[C:11]=1[OH:12])[C:5]([O:7][CH3:8])=[O:6]
|
Inputs


Step One
|
Name
|
Methyl 3-bromo-5-(butylamino)-4-methoxybenzoate
|
|
Quantity
|
520 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C(=O)OC)C=C(C1OC)NCCCC
|
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
reactant
|
|
Smiles
|
B(Br)(Br)Br
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred for 18 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture was concentrated under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue was dissolved in methylene chloride
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
saturated sodium bicarbonate was added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
methanol was added dropwise
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring for 30 min
|
|
Duration
|
30 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred at room temperature for 1 h
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue dissolved in methylene chloride
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water, saturated sodium bicarbonate (15 mL), and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (magnesium sulfate)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification by flash column chromatography (silica, 1:20, ethyl acetate/hexanes)
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C(C(=O)OC)C=C(C1O)NCCCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 440 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 88.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
